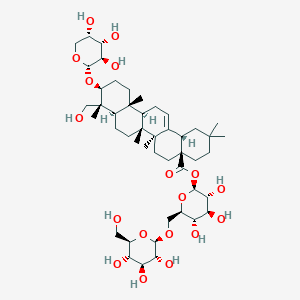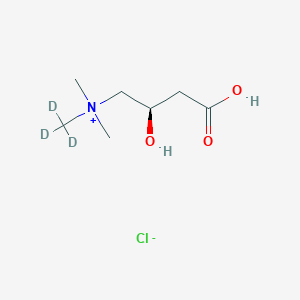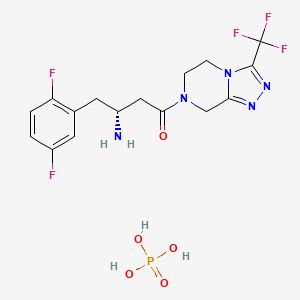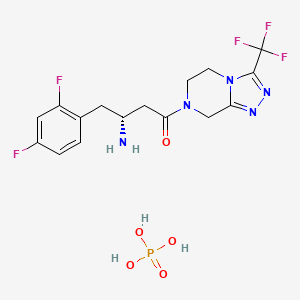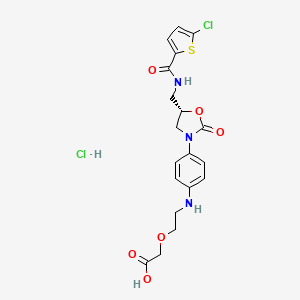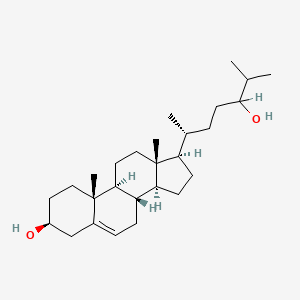
24-Hydroxycholesterin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It was first discovered in 1953 by Alberto Ercoli, S. Di Frisco, and Pietro de Ruggieri, who isolated the molecule in the horse brain and later demonstrated its presence in the human brain . This compound plays a critical role in the regulation of cholesterol levels in the brain and is involved in various physiological processes.
Wissenschaftliche Forschungsanwendungen
24-Hydroxycholesterol hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es dient als Modellverbindung für die Untersuchung der Oxysterolchemie und des Stoffwechsels.
Medizin: Die Forschung zeigt seine potenziellen neuroprotektiven Wirkungen bei Erkrankungen wie der Alzheimer-Krankheit.
Industrie: Während seine industriellen Anwendungen begrenzt sind, wird es bei der Entwicklung von Pharmazeutika eingesetzt, die auf den Cholesterinstoffwechsel und den NeuroSchutz abzielen.
5. Wirkmechanismus
24-Hydroxycholesterol entfaltet seine Wirkungen über mehrere Mechanismen:
Molekulare Ziele: Es wirkt als positiver allosterischer Modulator von N-Methyl-D-Aspartat (NMDA)-Rezeptoren und verstärkt die synaptische Plastizität und kognitive Funktionen.
Beteiligte Wege: Die Verbindung beeinflusst den SIRT1/PGC1α/Nrf2-Weg, fördert den Abbau von Tau-Proteinen und wirkt möglicherweise der Alzheimer-Krankheit entgegen.
Ähnliche Verbindungen:
25-Hydroxycholesterol: Ein weiteres Oxysterol, das an der Cholesterin-Homöostase und Immunreaktionen beteiligt ist.
27-Hydroxycholesterol: Spielt eine Rolle beim Cholesterintransport und -stoffwechsel.
Einzigartigkeit: 24-Hydroxycholesterol ist einzigartig aufgrund seiner spezifischen Rolle im Gehirn, insbesondere bei der Aufrechterhaltung der Cholesterin-Homöostase und der Modulation von NMDA-Rezeptoren . Im Gegensatz zu anderen Oxysterolen hat es einen eindeutigen Einfluss auf den NeuroSchutz und die kognitiven Funktionen .
Wirkmechanismus
Target of Action
24-Hydroxycholesterol, also known as cholest-5-ene-3,24-diol or cerebrosterol, is an endogenous oxysterol produced by neurons in the brain to maintain cholesterol homeostasis . The primary targets of 24-Hydroxycholesterol are N-Methyl-D-Aspartate receptors (NMDARs), which are glutamate-gated ion channels critical to the regulation of excitatory synaptic function in the central nervous system . It also targets liver X receptors, a class of nuclear receptors that sense oxysterols .
Mode of Action
24-Hydroxycholesterol acts as a potent, direct, and selective positive allosteric modulator of NMDARs . As an agonist of liver X receptors, it can regulate the expression of SREBP mRNA and protein, which in turn regulate cholesterol synthesis and fatty acid synthesis .
Biochemical Pathways
24-Hydroxycholesterol is produced by a hydroxy group substitution at carbon number 24 in cholesterol, catalyzed by the enzyme cholesterol 24-hydroxylase (CYP46A1) . It binds to apolipoproteins such as apoE, apoJ, and apoA1 to form HDL-like complexes . This production serves as one of several counterbalancing mechanisms for cholesterol synthesis in the brain .
Pharmacokinetics
After entering general blood circulation and traveling to the liver, 24-Hydroxycholesterol can be sulfated, glucuronidated, or converted into bile acids, which can ultimately be excreted . The plasmatic concentration of 24-Hydroxycholesterol results in the balance between cerebral production and liver elimination .
Result of Action
24-Hydroxycholesterol may participate in several aspects of brain development and function, such as axon and dendrite growth or synaptogenesis . It also acts as a positive allosteric modulator of NMDA receptors . Regulation of 24-Hydroxycholesterol metabolism in neurons may play a role in their health and function, as well as their response to injury or disease .
Action Environment
The action of 24-Hydroxycholesterol is influenced by the environment within the brain. It is produced by neurons in the brain to maintain cholesterol homeostasis . Blood plasma levels of 24-Hydroxycholesterol may be altered after acute brain injuries such as stroke or in neurodegenerative diseases such as Alzheimer’s disease, Huntington’s disease, and multiple sclerosis .
Biochemische Analyse
Biochemical Properties
24-Hydroxycholesterol is produced by a hydroxy group substitution at carbon number 24 in cholesterol, catalyzed by the enzyme cholesterol 24-hydroxylase (CYP46A1) . It interacts with apolipoproteins such as apoE, apoJ, and apoA1 to form HDL-like complexes . These complexes can cross the blood-brain barrier more easily than free cholesterol, serving as a counterbalancing mechanism for cholesterol synthesis in the brain .
Cellular Effects
24-Hydroxycholesterol affects the functioning of neurons, astrocytes, oligodendrocytes, and vascular cells . It influences cell function by regulating cholesterol synthesis and fatty acid synthesis . It also affects cell viability, amyloid β production, neurotransmission, and transcriptional activity .
Molecular Mechanism
The molecular mechanism of 24-Hydroxycholesterol involves its binding to liver X receptors (LXRs), a class of nuclear receptors that sense oxysterols . In the brain, liver X receptor beta is the primary LXR type, which interacts with 24-Hydroxycholesterol . The levels of 24-Hydroxycholesterol sensed by LXRs can regulate the expression of SREBP mRNA and protein, which in turn regulate cholesterol synthesis and fatty acid synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 24-Hydroxycholesterol have been observed to change over time . It has been found that average human serum concentrations were 12.3±4.79 ng/ml for free 24 (s)-hydroxycholesterol .
Dosage Effects in Animal Models
The effects of 24-Hydroxycholesterol in animal models vary with different dosages
Metabolic Pathways
24-Hydroxycholesterol is involved in the cholesterol metabolic pathway . It is produced from cholesterol by the enzyme cholesterol 24-hydroxylase (CYP46A1) . After its formation, 24-Hydroxycholesterol can be sulfated, glucuronidated, or converted into bile acids, which can ultimately be excreted .
Transport and Distribution
24-Hydroxycholesterol is transported and distributed within cells and tissues via its binding to apolipoproteins to form HDL-like complexes . These complexes can cross the blood-brain barrier more easily than free cholesterol .
Subcellular Localization
The subcellular localization of 24-Hydroxycholesterol is primarily within neurons . After its formation, it can remain inside the neurons, diffuse into the nucleus, and activate LXRs, inducing transcriptional changes .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Die Synthese von 24-Hydroxycholesterol beinhaltet typischerweise die Hydroxylierung von Cholesterin an der 24. Kohlenstoffposition. Diese Reaktion wird durch das Enzym Cholesterin-24-Hydroxylase (CYP46A1) katalysiert . Die Sharpless-Asymmetrische Hydroxylierung von Desmosterolacetat ist eine Schlüsselreaktion, die bei der stereoselektiven Einführung von Funktionalität an Position 24 verwendet wird .
Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für 24-Hydroxycholesterol sind nicht umfassend dokumentiert. Die enzymatische Umwandlung von Cholesterin unter Verwendung von CYP46A1 bleibt ein grundlegender Ansatz. Die Verbindung kann aus biologischen Quellen wie menschlichem Serum mit Hilfe fortschrittlicher Techniken wie LC/ESI/MS/MS extrahiert und gereinigt werden .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 24-Hydroxycholesterol durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann weiter oxidiert werden, um andere Oxysterole zu bilden.
Reduktion: Reduktionsreaktionen können es zurück zu Cholesterin oder anderen Derivaten umwandeln.
Substitution: Hydroxylgruppen können unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Cytochrom-P450-Enzyme.
Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.
Substitution: Reagenzien wie Acylchloride oder Sulfonylchloride können Substitutionsreaktionen erleichtern.
Hauptprodukte:
Oxidation: Erzeugt verschiedene Oxysterole.
Reduktion: Liefert Cholesterin oder andere reduzierte Derivate.
Substitution: Bildet veresterte oder veretherte Produkte.
Vergleich Mit ähnlichen Verbindungen
25-Hydroxycholesterol: Another oxysterol involved in cholesterol homeostasis and immune responses.
27-Hydroxycholesterol: Plays a role in cholesterol transport and metabolism.
Uniqueness: 24-Hydroxycholesterol is unique due to its specific role in the brain, particularly in maintaining cholesterol homeostasis and modulating NMDA receptors . Unlike other oxysterols, it has a distinct impact on neuroprotection and cognitive functions .
Eigenschaften
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O2/c1-17(2)25(29)11-6-18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h7,17-18,20-25,28-29H,6,8-16H2,1-5H3/t18-,20+,21+,22-,23+,24+,25?,26+,27-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWMKBFJCNLRTC-GHMQSXNDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(C(C)C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
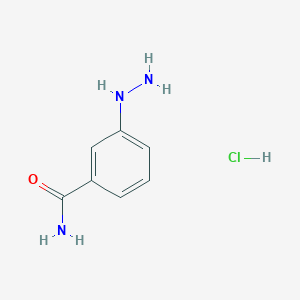
![(2R,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1141294.png)

